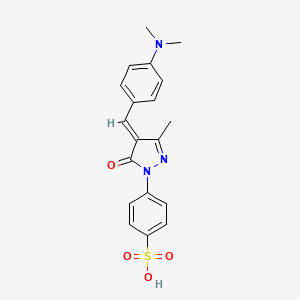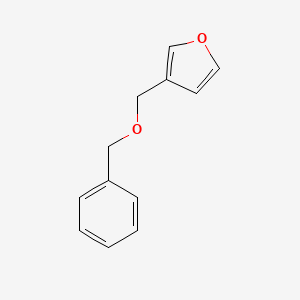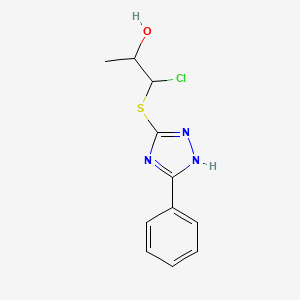
1-Chloro-3-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol is a chemical compound that features a triazole ring, a phenyl group, and a chlorinated propanol moiety
準備方法
The synthesis of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction.
Chlorination and Propanol Addition: The final step involves the chlorination of the propanol moiety and its subsequent attachment to the triazole ring through a thiol linkage.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
化学反応の分析
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals due to its reactivity and stability.
作用機序
The mechanism of action of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol involves its interaction with biological targets such as enzymes and receptors. The triazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
類似化合物との比較
Similar compounds include other triazole derivatives such as:
1-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Known for its antifungal properties.
1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Used in the synthesis of pharmaceuticals.
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol: Exhibits antibacterial activity.
The uniqueness of 1-Chloro-1-((5-phenyl-1H-1,2,4-triazol-3-yl)thio)propan-2-ol lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other triazole derivatives.
特性
CAS番号 |
134399-14-7 |
|---|---|
分子式 |
C11H12ClN3OS |
分子量 |
269.75 g/mol |
IUPAC名 |
1-chloro-1-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C11H12ClN3OS/c1-7(16)9(12)17-11-13-10(14-15-11)8-5-3-2-4-6-8/h2-7,9,16H,1H3,(H,13,14,15) |
InChIキー |
WFYBHEOTAQYWJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(SC1=NNC(=N1)C2=CC=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2,2-Bis(phenylsulfanyl)ethyl]furan](/img/structure/B12904353.png)

![6-(4-Methoxyphenyl)-5-(pyridin-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B12904358.png)
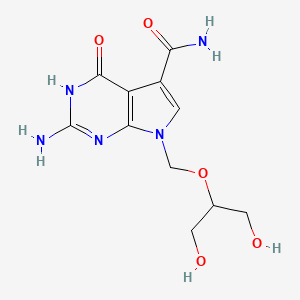
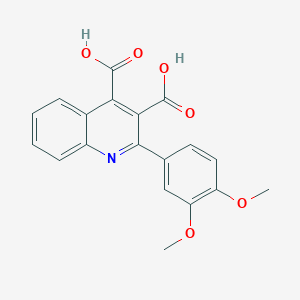
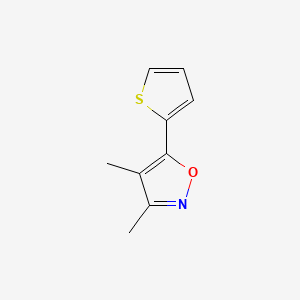
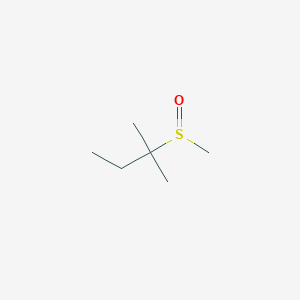
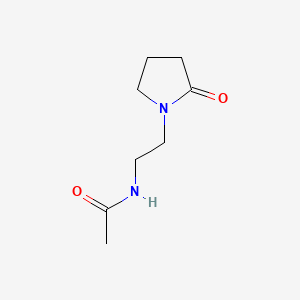


![2H-Cyclohepta[b]furan](/img/structure/B12904395.png)
